2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one chemical properties
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Introduction
Overview of Dihydrofuranones
The dihydrofuranone scaffold is a prominent heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1] These five-membered oxygen-containing lactones exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inherent reactivity of the dihydrofuranone ring system, coupled with the potential for stereoselective functionalization, makes it a valuable building block in the synthesis of complex molecular architectures for drug discovery and development.[3]
Introduction to 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is a specific derivative of the dihydrofuranone family characterized by a gem-dimethyl substitution at the C2 position and a phenyl group at the C5 position. This substitution pattern is anticipated to influence the molecule's steric and electronic properties, thereby modulating its chemical reactivity and biological profile. While this particular molecule is commercially available from specialized chemical suppliers, comprehensive data on its chemical properties and biological activity are not extensively documented in publicly available literature.
Scope and Purpose of the Guide
This technical guide aims to provide a comprehensive overview of the chemical properties of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one for researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this guide will leverage established principles of organic chemistry and draw analogies from structurally related compounds to propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential chemical reactivity and biological significance. The methodologies and analyses presented herein are designed to serve as a foundational resource for those interested in the synthesis, characterization, and application of this and similar dihydrofuranone derivatives.
Synthesis and Mechanistic Insights
Proposed Synthetic Strategy: Pinner-type Cyclization of a γ-Hydroxy Nitrile
A plausible and efficient synthetic route to 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one involves the intramolecular cyclization of a γ-hydroxy nitrile precursor. The Pinner reaction, traditionally used for the synthesis of imino esters from nitriles and alcohols under acidic conditions, can be adapted for the intramolecular cyclization of hydroxy nitriles to form lactones.[4][5][6] This approach is attractive due to the accessibility of the starting materials and the generally high yields of the cyclization step.
The proposed multi-step synthesis commences with the generation of a γ-hydroxy nitrile, which is then subjected to acid-catalyzed cyclization to yield the target dihydrofuranone.
Caption: Proposed synthetic pathway for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 4-hydroxy-4-phenyl-2,2-dimethylbutanenitrile (γ-Hydroxy Nitrile)
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To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add isobutyronitrile (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to form the corresponding lithium enolate.
-
Add styrene oxide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-hydroxy nitrile.
Step 3: Synthesis of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
-
Dissolve the purified γ-hydroxy nitrile (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).[4]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one.
Mechanistic Rationale and Key Considerations
The Pinner-type cyclization proceeds through protonation of the nitrile nitrogen, which activates the nitrile group towards intramolecular nucleophilic attack by the hydroxyl group.[7][8] The resulting cyclic imino ether intermediate is then hydrolyzed upon aqueous workup to yield the final lactone product. The use of anhydrous conditions in the initial steps is crucial to prevent premature quenching of the strong base (LDA) and the nitrile anion.[5]
Caption: General workflow for the purification and characterization of the final product.
Physicochemical and Spectroscopic Properties
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |
Spectroscopic Analysis
The following spectroscopic data are predicted based on the chemical structure of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one and known spectral data for analogous compounds.
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δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
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δ 5.4-5.6 ppm (dd, 1H): Methine proton at the C5 position, coupled to the diastereotopic methylene protons at C4.
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δ 2.5-2.8 ppm (m, 2H): Diastereotopic methylene protons at the C4 position.
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δ 1.3 ppm (s, 6H): Two equivalent methyl groups at the C2 position.
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δ ~215 ppm: Carbonyl carbon (C3).
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δ ~135-140 ppm: Quaternary aromatic carbon of the phenyl group.
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δ ~125-130 ppm: Aromatic carbons of the phenyl group.
-
δ ~80 ppm: Methine carbon at the C5 position.
-
δ ~45 ppm: Methylene carbon at the C4 position.
-
δ ~85 ppm: Quaternary carbon at the C2 position.
-
δ ~25 ppm: Methyl carbons at the C2 position.
-
~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
-
~1750 cm⁻¹: Strong C=O stretching of the five-membered lactone.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1150 cm⁻¹: C-O stretching of the ester group.
The fragmentation pattern in mass spectrometry is expected to be influenced by the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one.
Chemical Reactivity and Derivatization
Reactivity of the Carbonyl Group
The ketone at the C3 position is the primary site for nucleophilic attack. Reactions such as reduction with sodium borohydride would yield the corresponding alcohol, while Grignard reagents would lead to the formation of tertiary alcohols.
Ring Opening Reactions
The lactone functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. This ring-opening reaction provides a route to further functionalize the molecule.
Potential for Derivatization in Drug Discovery
The phenyl group offers a site for modification through electrophilic aromatic substitution, allowing for the introduction of various substituents to explore structure-activity relationships. Furthermore, the methylene group at C4 could potentially be functionalized through enolate chemistry.
Potential Biological and Pharmacological Significance
Inferences from Structurally Related Dihydrofuranones
While specific biological data for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is scarce, the dihydrofuranone core is present in numerous compounds with documented biological activities. For instance, certain substituted furanones have demonstrated antimicrobial and anticancer properties. [1][2]The presence of the phenyl group may also contribute to interactions with biological targets through π-stacking or hydrophobic interactions.
Potential as a Scaffold in Medicinal Chemistry
The synthetic accessibility and the potential for diverse functionalization make 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one an attractive scaffold for the development of novel therapeutic agents. Its rigidified structure, conferred by the dihydrofuranone ring, can be advantageous for optimizing binding to protein targets.
Future Research Directions
Future research should focus on the definitive synthesis and characterization of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one to validate the predicted properties outlined in this guide. Subsequently, a thorough evaluation of its biological activity against a panel of relevant targets, such as cancer cell lines and microbial strains, would be a critical next step in assessing its potential as a lead compound in drug discovery.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one. A robust synthetic strategy, based on the Pinner-type cyclization of a γ-hydroxy nitrile, has been proposed, along with detailed experimental considerations. The predicted spectroscopic data and potential chemical reactivity offer a solid foundation for the identification and further chemical exploration of this molecule. While its biological profile remains to be elucidated, the structural features of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one suggest that it may hold promise as a scaffold for the development of novel bioactive compounds. This guide serves as a valuable resource for researchers embarking on the study of this and related dihydrofuranone derivatives.
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